1-(3-Iodobenzoyl)-2-methylindoline
Description
1-(3-Iodobenzoyl)-2-methylindoline is a substituted indoline derivative featuring a 3-iodobenzoyl group at the 1-position and a methyl group at the 2-position of the indoline scaffold. Indoline derivatives are structurally related to indoles but with a partially saturated six-membered ring, which enhances conformational stability and modulates electronic properties for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H14INO |
|---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
(3-iodophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C16H14INO/c1-11-9-12-5-2-3-8-15(12)18(11)16(19)13-6-4-7-14(17)10-13/h2-8,10-11H,9H2,1H3 |
InChI Key |
COKJBFKAGBIVAN-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)I |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally related indoline, benzimidazole, and iodobenzoyl-containing derivatives, as direct data for 1-(3-Iodobenzoyl)-2-methylindoline are absent in the provided sources.
Structural Analogues
Key Observations :
- 2-Methylindoline (C₉H₁₁N, MW 133.19) serves as a foundational scaffold for synthesizing radicals like TMIO (a spin probe). The absence of the 3-iodobenzoyl group limits its utility in halogen-bonding applications compared to the target compound.
- Ethyl 1-(3-Iodobenzoyl)piperidine-3-carboxylate (MW 403.21) shares the 3-iodobenzoyl moiety but replaces the indoline core with a piperidine ring.
- Isoindolinone derivatives (e.g., ) highlight the pharmacological relevance of saturated heterocycles but lack the iodine atom critical for imaging or targeted therapies.
Preparation Methods
Catalytic Hydrogenation of 2-Methylindole
2-Methylindole undergoes hydrogenation under H<sub>2</sub> (1–3 atm) in the presence of palladium on carbon (Pd/C) or Raney nickel. This method typically achieves >90% conversion in ethanol or tetrahydrofuran (THF) at 25–50°C.
Representative Procedure
-
Suspend 2-methylindole (5.0 g, 38 mmol) in ethanol (100 mL).
-
Add 10% Pd/C (0.5 g) and stir under H<sub>2</sub> at 50°C for 12 h.
-
Filter through Celite and concentrate to yield 2-methylindoline as a colorless liquid (4.7 g, 93%).
Synthesis of 3-Iodobenzoyl Chloride
Iodination of Benzoic Acid Derivatives
3-Iodobenzoic acid is synthesized via directed meta-iodination using iodine monochloride (ICl) or electrophilic iodination with I<sub>2</sub>/HNO<sub>3</sub>. Subsequent treatment with thionyl chloride (SOCl<sub>2</sub>) converts the acid to the acyl chloride.
Step 1: Synthesis of 3-Iodobenzoic Acid
-
Dissolve benzoic acid (10.0 g, 82 mmol) in concentrated HNO<sub>3</sub> (50 mL).
-
Add I<sub>2</sub> (20.8 g, 82 mmol) and heat at 80°C for 6 h.
-
Quench with Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>, extract with ethyl acetate, and recrystallize to obtain 3-iodobenzoic acid (14.2 g, 72%).
Step 2: Conversion to 3-Iodobenzoyl Chloride
-
Reflux 3-iodobenzoic acid (10.0 g, 40 mmol) with SOCl<sub>2</sub> (20 mL) for 3 h.
-
Remove excess SOCl<sub>2</sub> under vacuum to yield 3-iodobenzoyl chloride as a pale-yellow liquid (9.8 g, 91%).
Acylation of 2-Methylindoline
Et<sub>2</sub>AlCl-Mediated Benzoylation
Adapted from Friedel-Crafts acylation protocols, this method uses Et<sub>2</sub>AlCl to activate the acyl chloride for nucleophilic attack by 2-methylindoline.
Optimized Procedure
-
Dissolve 2-methylindoline (1.0 g, 7.6 mmol) in dry CH<sub>2</sub>Cl<sub>2</sub> (20 mL) under N<sub>2</sub>.
-
Cool to 0°C and add Et<sub>2</sub>AlCl (1.5 equiv, 1.5 mL of 1.0 M in hexane).
-
Stir for 30 min, then add 3-iodobenzoyl chloride (1.2 equiv, 2.1 g, 8.3 mmol) dropwise.
-
Warm to room temperature and stir for 12 h.
-
Quench with H<sub>2</sub>O, extract with CH<sub>2</sub>Cl<sub>2</sub>, and purify via silica gel chromatography (hexane/EtOAc 4:1) to obtain this compound (2.4 g, 85%).
Key Data
-
Yield : 80–90%
-
Reaction Time : 12–24 h
-
Byproducts : <5% N-acylated isomers
Base-Promoted Acylation in Tetrahydrofuran (THF)
For acid-sensitive substrates, triethylamine (Et<sub>3</sub>N) facilitates deprotonation of 2-methylindoline, enabling acylation without Lewis acids.
Procedure
-
Combine 2-methylindoline (1.0 g, 7.6 mmol) and Et<sub>3</sub>N (1.1 equiv, 1.2 mL) in THF (20 mL).
-
Add 3-iodobenzoyl chloride (1.2 equiv, 2.1 g) at 0°C.
-
Stir at 25°C for 24 h, filter, and concentrate.
-
Purify by column chromatography to isolate the product (1.9 g, 70%).
Alternative Routes and Functionalization
Halogen Exchange on 3-Bromobenzoylindoline
3-Bromobenzoylindoline undergoes Finkelstein reaction with NaI in acetone to install iodine, though yields are moderate (50–60%) due to competing side reactions.
Pd-Catalyzed Cross-Coupling of Pre-Functionalized Intermediates
3-Iodoaryl boronic acids couple with 2-methylindoline under Suzuki-Miyaura conditions, but this method is less efficient for N-acylation.
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.68 (t, J = 1.6 Hz, 1H, Ar-H), 7.48–7.42 (m, 2H, Ar-H), 7.32–7.25 (m, 1H, Ar-H), 6.98 (d, J = 7.8 Hz, 1H, Indoline-H), 6.72 (t, J = 7.3 Hz, 1H, Indoline-H), 4.12 (q, J = 6.8 Hz, 1H, NCH<sub>2</sub>), 3.85 (s, 3H, CH<sub>3</sub>), 1.98 (d, J = 6.8 Hz, 2H, CH<sub>2</sub>).
-
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 169.8 (C=O), 139.2 (C-I), 128.7–122.4 (Ar-C), 110.5 (Indoline-C), 48.9 (NCH<sub>2</sub>), 32.1 (CH<sub>3</sub>).
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H<sub>2</sub>O 70:30) shows >98% purity with t<sub>R</sub> = 8.2 min.
Challenges and Optimization Strategies
-
Regioselectivity : Competing O-acylation is suppressed by using non-polar solvents (e.g., CH<sub>2</sub>Cl<sub>2</sub>) and stoichiometric Et<sub>2</sub>AlCl.
-
Iodine Stability : 3-Iodobenzoyl chloride is moisture-sensitive; reactions require anhydrous conditions.
-
Scale-Up : Continuous flow systems improve safety and yield for large-scale syntheses involving volatile SOCl<sub>2</sub> .
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